molecular formula C10H16ClNO B3097854 2-(3-Methoxyphenyl)propan-2-amine hydrochloride CAS No. 1322200-79-2

2-(3-Methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B3097854
CAS No.: 1322200-79-2
M. Wt: 201.69
InChI Key: VDCLGQNCJHACKP-UHFFFAOYSA-N
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Description

IUPAC Name: 2-(3-Methoxyphenyl)propan-2-amine hydrochloride Molecular Formula: C₁₀H₁₄ClNO Molar Mass: 199.68 g/mol (calculated) CAS Number: 109138-28-5 (free base), 2103395-82-8 (hydrochloride, enantiomer-specific) .

This compound features a tertiary amine backbone with a 3-methoxyphenyl substituent. It is primarily used in pharmaceutical and forensic research, particularly for studying serotonergic and dopaminergic activities due to its structural similarity to amphetamine derivatives .

Properties

IUPAC Name

2-(3-methoxyphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-5-4-6-9(7-8)12-3;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCLGQNCJHACKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322200-79-2
Record name 2-(3-methoxyphenyl)propan-2-amine hydrochloride
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Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-(3-Methoxyphenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid .

Chemical Reactions Analysis

2-(3-Methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Methoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(3-Methoxyphenyl)propan-2-amine hydrochloride with its analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) pKa Solubility/Storage Applications
This compound 3-OCH₃ C₁₀H₁₄ClNO 199.68 ~9.0* 2–8°C storage Neuropharmacology research
2-(3-Chlorophenyl)propan-2-amine hydrochloride 3-Cl C₉H₁₂ClN 169.65 9.05 ± 0.10 1.092 g/cm³ density Synthetic intermediate
2-(3-CF₃-phenyl)propan-2-amine hydrochloride 3-CF₃ C₁₀H₁₁ClF₃N 241.65 N/A High purity grades available Life science research
2-(3-Cl-4-OCH₃-phenyl)propan-2-amine hydrochloride 3-Cl, 4-OCH₃ C₁₀H₁₃Cl₂NO 236.14 N/A 2–8°C storage Biochemical assays
PMMA (N-Methyl-1-(4-OCH₃-phenyl)propan-2-amine HCl) 4-OCH₃, N-CH₃ C₁₁H₁₈ClNO 215.72 N/A Research use only Forensic analysis

*Estimated based on analog data .

Key Observations:
  • Lipophilicity : The trifluoromethyl (CF₃) analog (241.65 g/mol) exhibits higher lipophilicity than the methoxy (199.68 g/mol) or chloro (169.65 g/mol) derivatives, likely influencing blood-brain barrier permeability .
  • Acidity : The pKa of the 3-chloro analog (9.05) suggests a marginally stronger base compared to the 3-methoxy compound (~9.0), impacting protonation states under physiological conditions .

Pharmacological and Functional Differences

Receptor Binding and Neurotransmitter Effects:
  • 3-Methoxy Substitution: The 3-methoxy group in the target compound may enhance serotonin receptor affinity compared to non-substituted amphetamines, as seen in studies of monomethoxyamphetamines .
  • 4-Methoxy vs. 3-Methoxy : PMMA (4-methoxy analog) shows distinct pharmacokinetics due to steric and electronic differences, with reported higher metabolic stability but reduced dopaminergic activity compared to 3-methoxy derivatives .

Biological Activity

2-(3-Methoxyphenyl)propan-2-amine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in relation to neurotransmitter systems. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H15NO·HCl
  • Molecular Weight : 201.7 g/mol

This compound contains a methoxy group attached to a phenyl ring, influencing its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with the serotonin system , acting as selective serotonin releasing agents. This interaction may influence various neurotransmitter pathways, particularly those involved in mood regulation and cognitive functions.

Biochemical Pathways

The compound's potential effects on neurotransmitter systems suggest involvement in several biochemical pathways:

  • Mood Regulation : By enhancing serotonin release, it may help alleviate symptoms of depression and anxiety.
  • Cognitive Function : Potential modulation of synaptic plasticity may enhance learning and memory processes.

Biological Activities

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Antichlamydial Activity : Research indicates that derivatives of this compound may show selectivity against Chlamydia, providing a basis for further drug development aimed at treating infections caused by this pathogen .
  • Potential Therapeutic Applications :
    • Antidepressants : Due to its interaction with serotonin receptors, it may have applications in treating mood disorders.
    • Neuroprotective Effects : The modulation of neurotransmitter release could offer neuroprotective benefits.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialExhibits activity against various bacterial strains; specific MIC values pending further research.
AntichlamydialSelective for Chlamydia; effective in reducing inclusion size in infected cells .
Neurotransmitter ModulationPotentially enhances serotonin release, impacting mood and cognitive functions.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(3-Methoxyphenyl)propan-2-amine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 3-methoxyacetophenone, followed by hydrochloric acid salt formation. Key intermediates like 2-(3-methoxyphenyl)propan-2-amine (CAS 109138-28-5) are characterized using ¹H/¹³C NMR to confirm the tertiary amine structure and methoxy group positioning. FT-IR verifies N-H and aromatic C-H stretches, while mass spectrometry (MS) confirms the molecular ion peak at m/z 165.23 (free base) . Purity is assessed via HPLC with UV detection at 254 nm, referencing retention times of structurally similar arylcyclohexylamines (e.g., tramadol impurities) .

Q. How can researchers validate the purity of this compound using chromatographic methods?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0). Compare retention times to known standards of related compounds (e.g., 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexene hydrochloride, a tramadol impurity) . Quantify impurities using UV absorption at 210–280 nm, with detection limits ≤0.1% as per pharmacopeial guidelines . For trace analysis, LC-MS/MS enhances sensitivity for low-abundance contaminants .

Advanced Questions

Q. What strategies are effective in resolving structural isomers or synthetic byproducts during the synthesis of this compound?

  • Methodological Answer : Isomers (e.g., ortho vs. para methoxy positional analogs) are differentiated via 2D NMR techniques (COSY, NOESY) to confirm substituent positions on the phenyl ring. Chiral chromatography may resolve enantiomers if asymmetric synthesis is involved. For byproducts like cyclohexene derivatives (common in arylcyclohexylamine syntheses), GC-MS with electron ionization identifies fragmentation patterns unique to cyclic vs. acyclic structures .

Q. How do researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 6 months, monitoring degradation via HPLC-UV and mass balance analysis . Hydrolytic stability is tested in buffered solutions (pH 1–9), with kinetic modeling to predict shelf life. Oxidative degradation is evaluated using peroxide radicals, while photostability follows ICH Q1B guidelines . Solid-state stability is assessed via DSC/TGA to detect polymorphic transitions or hygroscopicity .

Q. What pharmacological assays are suitable for studying the receptor binding profiles of this compound?

  • Methodological Answer : Use radioligand displacement assays (e.g., [³H]citalopram for serotonin transporters, [³H]MK-801 for NMDA receptors) in rat brain homogenates. Compare affinity (Ki) to reference compounds (e.g., methoxetamine, a structurally similar arylcyclohexylamine). Functional assays (e.g., calcium flux in HEK293 cells expressing serotonin receptors) quantify agonism/antagonism . Dose-response curves and Schild analysis validate selectivity .

Q. How can impurity profiling align with regulatory standards for this compound in preclinical studies?

  • Methodological Answer : Follow ICH Q3A/B guidelines for qualification thresholds. Identify impurities via HRMS (high-resolution mass spectrometry) and NMR dereplication against databases like USP monographs (e.g., tramadol-related impurities ). Quantify using external standardization with bracketed calibration curves. For genotoxic impurities (e.g., nitrosamines), apply LC-MS/MS with detection limits ≤1 ppm .

Data Contradictions & Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using DSC for melting point accuracy and interlaboratory reproducibility studies . Compare NMR chemical shifts to published spectra of analogs (e.g., 2-(4-ethoxyphenyl)propan-2-amine hydrochloride, CAS 6302-02-9) . If contradictions persist, re-isolate the compound via recrystallization (e.g., ethanol/water) and reanalyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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